1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features an indole moiety, a cyclohexane ring, and various functional groups. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide, typically involves multiple steps One common method involves the reaction of an indole derivative with an acylating agent to introduce the acetyl groupThe final step involves the formation of the cyclohexanecarboxamide moiety through amide bond formation .
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Oxindole derivatives: Compounds derived from the oxidation of indole.
Uniqueness
1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C26H31N3O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[ethyl-[2-(1H-indol-2-yl)acetyl]amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H31N3O2/c1-3-29(24(30)18-21-17-20-12-6-8-14-23(20)27-21)26(15-9-4-10-16-26)25(31)28-22-13-7-5-11-19(22)2/h5-8,11-14,17,27H,3-4,9-10,15-16,18H2,1-2H3,(H,28,31) |
InChI Key |
XLTUNBJWWJNMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)CC1=CC2=CC=CC=C2N1)C3(CCCCC3)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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